Ro 41-0960

Catalog No.
S541655
CAS No.
125628-97-9
M.F
C13H8FNO5
M. Wt
277.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 41-0960

CAS Number

125628-97-9

Product Name

Ro 41-0960

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H8FNO5

Molecular Weight

277.20 g/mol

InChI

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H

InChI Key

RQPAUNZYTYHKHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F

solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, OR 1139, OR-1139, Ro 41-0960, Ro-41-0960, Ro41-0960

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F

The exact mass of the compound (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone is 277.0387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ligand Design

One area of research explores (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone as a ligand for biological targets. Ligands are molecules that bind to specific sites on proteins or other biomolecules. By understanding how this molecule interacts with these targets, researchers can gain insights into biological processes and potentially develop new drugs PubChem: (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: .

Material Science Applications

The unique properties of (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, including the presence of functional groups like nitro and hydroxyl, make it a candidate material for various applications. Research is ongoing to explore its potential use in areas like optoelectronic devices or organic materials Ligandbook: (3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone: .

Ro 41-0960 is a synthetic compound identified as a specific inhibitor of the enzyme catechol-O-methyltransferase. This enzyme plays a crucial role in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting catechol-O-methyltransferase, Ro 41-0960 increases the availability of these neurotransmitters in the brain, which can be beneficial in various neurological conditions.

  • Nitro group: Nitroaromatic compounds can be explosive or can form explosive salts under certain conditions [].
  • Fluorine: Organic fluorine compounds can have various toxicity profiles depending on the structure.

The primary chemical reaction involving Ro 41-0960 is its binding to the active site of catechol-O-methyltransferase. This binding prevents the enzyme from catalyzing the transfer of a methyl group from S-adenosylmethionine to catecholamines. The inhibition leads to an accumulation of catecholamines, which can enhance dopaminergic signaling in the central nervous system. The compound does not undergo significant metabolic transformations itself but primarily acts through enzyme inhibition.

Ro 41-0960 has demonstrated notable biological activity in preclinical studies. It has been shown to potentiate the effects of L-DOPA and carbidopa in reversing reserpine-induced akinesia and catalepsy in rat models . Additionally, it has been reported to prevent dopaminergic neuron loss induced by L-DOPA, suggesting its potential therapeutic role in Parkinson's disease and other dopaminergic dysfunctions .

The synthesis of Ro 41-0960 involves multi-step organic reactions that typically include:

  • Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation to form intermediates.
  • Cyclization: These intermediates are then subjected to cyclization reactions to form the core structure of Ro 41-0960.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Specific details about the exact synthetic pathways are often proprietary or found in specialized chemical literature.

Ro 41-0960 is primarily used in research settings to study the role of catechol-O-methyltransferase in various physiological and pathological processes. Its applications include:

  • Neuroscience research: Investigating dopaminergic signaling pathways.
  • Pharmacological studies: Evaluating its effects on neurodegenerative diseases such as Parkinson's disease.
  • Metabolic studies: Understanding its impact on glucose metabolism and adipocyte function .

Interaction studies have shown that Ro 41-0960 effectively enhances the pharmacological effects of other compounds like L-DOPA and carbidopa. It has been used to explore how catechol-O-methyltransferase inhibition can alter neurotransmitter dynamics and affect behavioral outcomes in animal models . Furthermore, studies have indicated that Ro 41-0960 may influence apoptotic pathways, as seen in its modulation of P53 and PARP1 activity in specific cancer models .

Several compounds share structural or functional similarities with Ro 41-0960. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
U-0521Catechol-O-methyltransferase inhibitorDifferent molecular structure; less selective than Ro 41-0960 .
TolcaponeCatechol-O-methyltransferase inhibitorUsed clinically for Parkinson's disease; hepatotoxicity concerns .
EntacaponeCatechol-O-methyltransferase inhibitorMore commonly used in clinical settings; does not cross blood-brain barrier effectively .

Ro 41-0960 stands out due to its specificity and potency as a catechol-O-methyltransferase inhibitor, making it particularly valuable for research into dopaminergic systems without the side effects associated with some other inhibitors used clinically.

Ro 41-0960 is a synthetic organic compound with the systematic International Union of Pure and Applied Chemistry name (3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone [1] [2] [3]. The compound is also known by several alternative names including 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone, OR-1139, and Ro-41-0960 [1] [4] [5]. This chemical entity belongs to the benzophenone class of compounds and functions as a selective catechol-O-methyltransferase inhibitor [1] [6] [2].

The compound bears the Chemical Abstracts Service registry number 125628-97-9 [1] [7] [2] and the MDL number MFCD00078597 [4] [8]. The United States Food and Drug Administration Unique Ingredient Identifier is SXV6U29ZOI [4] [9].

Molecular Formula and Weight

Ro 41-0960 possesses the molecular formula C₁₃H₈FNO₅ [1] [7] [6] [2] [4]. The molecular weight is consistently reported as 277.20 grams per mole [1] [2] [4] [10] [8], with the exact mass calculated as 277.2047 grams per mole [9] [11] [12] and the monoisotopic mass as 277.0387 grams per mole [12].

The empirical formula C₁₃H₈FNO₅ indicates the compound contains thirteen carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms [1] [4] [13] [8].

Structural Characteristics

Core Structure

The molecular structure of Ro 41-0960 is characterized by a benzophenone backbone consisting of two aromatic ring systems connected by a carbonyl group [1] [4]. The structure features a 2-fluorophenyl ring linked to a 3,4-dihydroxy-5-nitrophenyl ring through a ketone functional group [1] [2] [3].

Functional Groups

The compound contains several distinct functional groups that contribute to its chemical and biological properties:

  • Carbonyl group (C=O): The central ketone linkage between the two aromatic rings [4] [14]
  • Hydroxyl groups (OH): Two hydroxyl substituents located at positions 3 and 4 of one benzene ring [1] [2] [3]
  • Nitro group (NO₂): A nitro substituent at position 5 of the same benzene ring [1] [2] [3]
  • Fluorine substituent (F): A fluorine atom at position 2 of the other benzene ring [1] [2] [3]

Structural Identifiers

The International Chemical Identifier for Ro 41-0960 is InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H [5] [3] [9]. The corresponding InChI Key is RQPAUNZYTYHKHA-UHFFFAOYSA-N [5] [3] [9].

The Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)N+[O-])F [15] [3] [9].

Stereochemical Properties

Ro 41-0960 exhibits achiral stereochemistry with no defined stereocenters [16] [9] [11]. The compound demonstrates no optical activity and contains no asymmetric carbon atoms [16] [9]. There are no E/Z geometric isomers present in the structure, and the overall molecular charge is neutral [9] [11].

Molecular Descriptors

Topological Properties

The compound contains three rotatable bonds, allowing for conformational flexibility [17] [10]. The molecule has five hydrogen bond acceptors and two hydrogen bond donors [17] [10]. The ring count is two, both of which are aromatic rings [17]. The largest ring size is six atoms, consistent with the benzene ring structures [17].

Physicochemical Parameters

The topological polar surface area is calculated as 100.67 square angstroms [17] [10]. The calculated logarithm of the partition coefficient (LogP) is 2.38 [17] [10], indicating moderate lipophilicity. The fraction of sp³ hybridized carbons is 0.0, reflecting the fully aromatic nature of the compound [17]. The Quantitative Estimate of Drug-likeness score is 0.39 [17].

Physical Properties

Physical State and Appearance

Ro 41-0960 exists as a crystalline solid at room temperature [2] [4] [14] [8]. The compound appears as yellow to light yellow crystals [4] [10] [18] [19]. The crystal structure is reported to be orthorhombic [20].

Thermal Properties

The melting point of Ro 41-0960 is reported as 169-171°C [4] [21]. The boiling point is calculated as 489.9°C at 760 mmHg [21]. The compound is not flammable and has no applicable flash point [13] [20].

Optical Properties

The refractive index is 1.656 [21]. The compound exhibits characteristic ultraviolet-visible absorption maxima at 219, 258, and 278 nanometers [14].

Density

The relative density of Ro 41-0960 is 1.536 grams per cubic centimeter [22].

Solubility Characteristics

Aqueous Solubility

Ro 41-0960 demonstrates limited solubility in water, with reported values of less than 0.7 milligrams per milliliter [4] [14] [18]. The compound is slightly soluble in phosphate-buffered saline at physiological pH (7.2), with a solubility of approximately 0.2 milligrams per milliliter [15] [14] [12].

Organic Solvent Solubility

The compound shows good solubility in various organic solvents. Solubility in ethanol, dimethyl sulfoxide, and N,N-dimethylformamide is approximately 20 milligrams per milliliter [15] [14] [20] [12]. Enhanced solubility can be achieved in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin solution at 1.0 milligrams per milliliter [4].

Spectroscopic Properties

Infrared Spectroscopy

Characteristic infrared absorption bands for Ro 41-0960 include peaks at 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch, 1520 cm⁻¹ for the nitro group asymmetric stretch, and 1240 cm⁻¹ for the carbon-fluorine stretch .

Mass Spectrometry

Electrospray ionization mass spectrometry yields a molecular ion peak at m/z 277.2 [M+H]⁺ [24] [12], consistent with the calculated molecular weight.

Nuclear Magnetic Resonance Compatibility

The compound is compatible with common nuclear magnetic resonance solvents including deuterated dimethyl sulfoxide (DMSO-d₆), deuterated chloroform (CDCl₃), and deuterated methanol (CD₃OD) [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

277.03865052 g/mol

Monoisotopic Mass

277.03865052 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SXV6U29ZOI

Other CAS

125628-97-9

Wikipedia

(3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Dates

Last modified: 08-15-2023
1: Gálvez-Llompart M, Recio MC, García-Domenech R, Gálvez J. Molecular topology: a strategy to identify novel compounds against ulcerative colitis. Mol Divers. 2017 Feb;21(1):219-234. doi: 10.1007/s11030-016-9706-7. Epub 2016 Oct 12. PubMed PMID: 27734189.
2: Gallardo E, Madrona A, Palma-Valdés R, Espartero JL, Santiago M. Effect of intracerebral hydroxytyrosol and its nitroderivatives on striatal dopamine metabolism: A study by in vivo microdialysis. Life Sci. 2015 Aug 1;134:30-5. doi: 10.1016/j.lfs.2015.04.026. Epub 2015 May 30. PubMed PMID: 26032260.
3: Yang H, Ahn C, Jeung EB. Differential expression of calcium transport genes caused by COMT inhibition in the duodenum, kidney and placenta of pregnant mice. Mol Cell Endocrinol. 2015 Feb 5;401:45-55. doi: 10.1016/j.mce.2014.11.020. Epub 2014 Dec 5. PubMed PMID: 25486511.
4: Herndon JM, Cholanians AB, Lizarraga LE, Lau SS, Monks TJ. Catechol-o-methyltransferase and 3,4-({+/-})-methylenedioxymethamphetamine toxicity. Toxicol Sci. 2014 May;139(1):162-73. doi: 10.1093/toxsci/kfu035. Epub 2014 Mar 3. PubMed PMID: 24591155; PubMed Central PMCID: PMC4007109.
5: Galvez-Llompart M, Del Carmen Recio Iglesias M, Gálvez J, García-Domenech R. Novel potential agents for ulcerative colitis by molecular topology: suppression of IL-6 production in Caco-2 and RAW 264.7 cell lines. Mol Divers. 2013 Aug;17(3):573-93. doi: 10.1007/s11030-013-9458-6. Epub 2013 Jun 23. PubMed PMID: 23793777.
6: Hassan MH, Fouad H, Bahashwan S, Al-Hendy A. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model. Hum Reprod. 2011 Nov;26(11):3008-18. doi: 10.1093/humrep/der280. Epub 2011 Sep 6. PubMed PMID: 21896544; PubMed Central PMCID: PMC3196875.
7: Alhamadsheh MM, Connelly S, Cho A, Reixach N, Powers ET, Pan DW, Wilson IA, Kelly JW, Graef IA. Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity. Sci Transl Med. 2011 Aug 24;3(97):97ra81. doi: 10.1126/scitranslmed.3002473. PubMed PMID: 21865539; PubMed Central PMCID: PMC3227540.
8: Schendzielorz N, Männistö PT, Karayiorgou M, Gogos JA, Raasmaja A. A transient inhibition and permanent lack of catechol-O-methyltransferase have minor effects on feeding pattern of female rodents. Basic Clin Pharmacol Toxicol. 2012 Apr;110(4):307-13. doi: 10.1111/j.1742-7843.2011.00783.x. Epub 2011 Sep 28. PubMed PMID: 21851556.
9: Antolino-Lobo I, Meulenbelt J, Nijmeijer SM, Scherpenisse P, van den Berg M, van Duursen MB. Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity. Drug Metab Dispos. 2010 Jul;38(7):1105-12. doi: 10.1124/dmd.110.032359. Epub 2010 Apr 13. PubMed PMID: 20388857.
10: Gui Y, Zheng XL, Zheng J, Walsh MP. Inhibition of rat aortic smooth muscle contraction by 2-methoxyestradiol. Am J Physiol Heart Circ Physiol. 2008 Nov;295(5):H1935-42. doi: 10.1152/ajpheart.00723.2008. Epub 2008 Sep 5. PubMed PMID: 18775847.
11: Wentz MJ, Shi SQ, Shi L, Salama SA, Harirah HM, Fouad H, Garfield RE, Al-Hendy A. Treatment with an inhibitor of catechol-O-methyltransferase activity reduces preterm birth and impedes cervical resistance to stretch in pregnant rats. Reproduction. 2007 Dec;134(6):831-9. PubMed PMID: 18042640.
12: Graves TL, Zhang Y, Scott JE. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases. Anal Biochem. 2008 Feb 15;373(2):296-306. Epub 2007 Sep 29. PubMed PMID: 18028865; PubMed Central PMCID: PMC4144338.
13: Lu F, Zahid M, Saeed M, Cavalieri EL, Rogan EG. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. J Steroid Biochem Mol Biol. 2007 Jun-Jul;105(1-5):150-8. Epub 2007 May 16. PubMed PMID: 17582757; PubMed Central PMCID: PMC1986824.
14: Hirose Y, Tsutsui TW, Ohno M, Barrett JC, Tsutsui T. Effects of a catechol-O-methyltransferase inhibitor on catechol estrogen-induced cellular transformation, chromosome aberrations and apoptosis in Syrian hamster embryo cells. Int J Cancer. 2007 Apr 15;120(8):1627-33. PubMed PMID: 17230533.
15: Ibarra FR, Armando I, Nowicki S, Carranza A, De Luca Sarobe V, Arrizurieta EE, Barontini M. Dopamine is metabolised by different enzymes along the rat nephron. Pflugers Arch. 2005 Jun;450(3):185-91. Epub 2005 Apr 30. PubMed PMID: 15864503.
16: van Duursen MB, Sanderson JT, de Jong PC, Kraaij M, van den Berg M. Phytochemicals inhibit catechol-O-methyltransferase activity in cytosolic fractions from healthy human mammary tissues: implications for catechol estrogen-induced DNA damage. Toxicol Sci. 2004 Oct;81(2):316-24. Epub 2004 Jul 14. PubMed PMID: 15254334.
17: Blessing H, Bareiss M, Zettlmeisl H, Schwarz J, Storch A. Catechol-O-methyltransferase inhibition protects against 3,4-dihydroxyphenylalanine (DOPA) toxicity in primary mesencephalic cultures: new insights into levodopa toxicity. Neurochem Int. 2003 Jan;42(2):139-51. PubMed PMID: 12421594.
18: Lavigne JA, Goodman JE, Fonong T, Odwin S, He P, Roberts DW, Yager JD. The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells. Cancer Res. 2001 Oct 15;61(20):7488-94. PubMed PMID: 11606384.
19: Storch A, Blessing H, Bareiss M, Jankowski S, Ling ZD, Carvey P, Schwarz J. Catechol-O-methyltransferase inhibition attenuates levodopa toxicity in mesencephalic dopamine neurons. Mol Pharmacol. 2000 Mar;57(3):589-94. PubMed PMID: 10692500.
20: Percy E, Kaye DM, Lambert GW, Gruskin S, Esler MD, Du XJ. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter. Br J Pharmacol. 1999 Oct;128(3):774-80. PubMed PMID: 10516661; PubMed Central PMCID: PMC1571673.

Explore Compound Types